2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine

Description

Properties

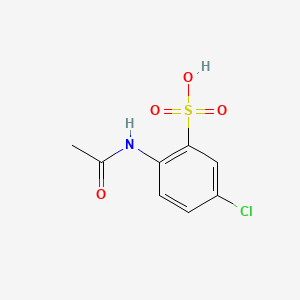

Molecular Formula |

C8H8ClNO4S |

|---|---|

Molecular Weight |

249.67 g/mol |

IUPAC Name |

2-acetamido-5-chlorobenzenesulfonic acid |

InChI |

InChI=1S/C8H8ClNO4S/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |

InChI Key |

GMUKKLAKFURIIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Molecular Formula | C9H9ClN2O4S (as pyridine salt) |

| Molecular Weight | Approx. 291.99 g/mol (including pyridine) |

| CAS Number | 54981-41-8 |

| Synonyms | 2-Acetylamino-5-chlorobenzenesulfonic acid - pyridine (1:1) salt |

| Appearance | White to off-white solid |

| Melting Point | 108–113 °C |

Preparation Methods of 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine

Detailed Synthetic Routes

Synthesis of 2-Acetylaminopyridine Intermediate

A common precursor, 2-acetylaminopyridine, can be prepared by acetylation of 2-aminopyridine using acetic anhydride under controlled temperature (below 60 °C) to avoid side reactions. The reaction is typically carried out in acetic acid or pyridine solvent with stirring for approximately 1 hour. The product is isolated by quenching into ice water and extraction with ethyl acetate, followed by solvent removal to yield a high-purity intermediate with yields around 95% and purity >99%.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acetylation | 2-Aminopyridine + Acetic anhydride, 30–60 °C, 1 h | 95 | 99.2 | Exothermic; temperature control critical |

Chlorination of 2-Aminopyridine to 2-Amino-5-chloropyridine

Chlorination is performed by bubbling hydrogen chloride gas into a glacial acetic acid solution of 2-aminopyridine, followed by slow addition of chlorine gas at low temperature (10–12 °C). After reaction completion, the mixture is poured onto ice, basified with sodium hydroxide, and the precipitate filtered and dried. Yield typically reaches ~76% with purity near 93%.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination | 2-Aminopyridine + HCl + Cl2, 10–12 °C, 1.5 h | 76 | 92.8 | Temperature control prevents over-chlorination |

Formation of 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine Salt

The key step involves the reaction of 2-acetylaminopyridine with 5-chlorobenzenesulfonyl chloride or 2-(acetylamino)-5-chlorobenzenesulfonic acid in the presence of a base such as pyridine or triethylamine. This neutralizes the hydrochloric acid generated and facilitates salt formation. The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60 °C) for several hours to ensure complete conversion. The product precipitates or can be isolated by solvent evaporation and recrystallization.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Salt Formation | 2-Acetylaminopyridine + 5-chlorobenzenesulfonyl chloride + base, RT to 60 °C, 4 h | ~75 | >98 | Base neutralizes HCl; reaction monitored by TLC or HPLC |

Alternative and Industrial Methods

- Continuous Flow Synthesis: Industrial scale-up may use continuous flow reactors to improve heat management and reaction control, increasing yield and reproducibility.

- Solvent Recycling: Acetic acid and other solvents are often recovered and reused to reduce waste and cost.

- Catalyst Use: While the salt formation is typically straightforward, catalysts such as DMAP (4-dimethylaminopyridine) can be employed to accelerate sulfonylation reactions.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 0–60 °C | Controls reaction rate and selectivity |

| Solvent | Pyridine, Acetic acid, Ethyl acetate | Solvent polarity affects solubility and rate |

| Base | Pyridine, Triethylamine | Neutralizes HCl, drives reaction forward |

| Reaction Time | 1–4 hours | Ensures completion; monitored by TLC/HPLC |

| Molar Ratios | 1:1 (pyridine salt formation) | Stoichiometric balance for salt formation |

Purification and Characterization

- Purification: Commonly performed by recrystallization from suitable solvents (e.g., ethanol, methanol) or by precipitation and filtration.

- Characterization Techniques:

- NMR Spectroscopy: Confirms acetylamino and sulfonate groups.

- Mass Spectrometry: Confirms molecular weight and isotopic pattern due to chlorine.

- HPLC: Monitors purity and reaction completion.

- Melting Point Determination: Confirms compound identity and purity (108–113 °C).

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|

| Acetylation of 2-aminopyridine | Acetic anhydride, 30–60 °C, 1 h | 95 | 99.2 | Exothermic; temperature control essential |

| Chlorination of 2-aminopyridine | HCl gas, Cl2, glacial acetic acid, 10–12 °C | 76 | 92.8 | Low temp prevents over-chlorination |

| Salt formation with benzenesulfonyl chloride | 2-acetylaminopyridine + 5-chlorobenzenesulfonyl chloride + base, RT–60 °C, 4 h | ~75 | >98 | Base neutralizes HCl; reaction monitored |

Research Findings and Notes

- The acetylation and sulfonation steps require careful temperature control to avoid side reactions such as over-acetylation or sulfonation.

- The pyridine salt formation is favored under slightly basic conditions to trap HCl and drive the equilibrium.

- Purity above 98% is achievable with proper recrystallization and solvent choice.

- The compound is stable under normal storage conditions but may hydrolyze under high humidity due to the acetyl group.

- Industrial synthesis benefits from continuous flow and solvent recycling to improve sustainability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the development of antimicrobial and antiviral agents. Pyridine derivatives have been extensively studied for their therapeutic properties, including:

- Antimicrobial Activity : Research indicates that pyridine compounds can inhibit the growth of various bacterial strains. For example, derivatives with functional groups such as amino or hydroxyl have shown enhanced antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .

- Antiviral Properties : The ongoing search for effective antiviral agents has highlighted pyridine compounds as promising candidates. Their ability to interact with viral proteins may provide a pathway for developing treatments against viruses such as SARS-CoV-2 .

Case Study: Antiviral Efficacy

A study demonstrated that pyridine derivatives, including those similar to 2-(Acetylamino)-5-chlorobenzenesulfonate pyridine, exhibited significant antiviral activity against influenza virus strains. The mechanism involved the inhibition of viral replication through interference with viral RNA synthesis .

Environmental Applications

The environmental implications of 2-(Acetylamino)-5-chlorobenzenesulfonate pyridine are noteworthy:

- Water Treatment : Its chemical structure allows it to act as a potential agent in the removal of contaminants from water sources. Studies have shown that compounds with sulfonate groups can effectively bind to heavy metals and organic pollutants, facilitating their removal from aqueous environments .

- Bioremediation : The compound's properties may enhance microbial degradation processes in contaminated soils, promoting the breakdown of hazardous substances by specific microorganisms .

Material Science Applications

In material science, 2-(Acetylamino)-5-chlorobenzenesulfonate pyridine can be utilized in the synthesis of advanced materials:

- Polymer Development : Its sulfonate group can be integrated into polymer matrices to improve thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications, such as aerospace and automotive industries.

- Catalysis : The compound can serve as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions that are vital for synthesizing complex organic molecules .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antiviral agents | Effective against E. coli and influenza viruses |

| Environmental Science | Water treatment and bioremediation | Binds heavy metals; enhances microbial degradation |

| Material Science | Polymer development; catalysis | Improves thermal stability; serves as a catalyst |

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

2-Amino-5-chloropyridine (CAS 1072-98-6) Structure: Pyridine ring with amino (-NH₂) at position 2 and chlorine at position 5 . Key Differences: Lacks the benzenesulfonate and acetylamino groups. Implications: The amino group enhances nucleophilicity, whereas the acetylamino group in the target compound may reduce reactivity due to steric hindrance and electron withdrawal .

5-Chloro-2-formylpyridine

- Structure : Pyridine with formyl (-CHO) at position 2 and chlorine at position 5 .

- Key Differences : The formyl group is highly reactive in condensation reactions, contrasting with the sulfonate group’s role in improving solubility .

Ethyl 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetate Hydrochloride Structure: Pyridine derivative with an ethyl oxoacetate group linked via an amino bridge . Key Differences: The ester and hydrochloride groups enhance ionic character, unlike the neutral sulfonate linkage in the target compound .

Physicochemical Properties

Table 1: Comparative Physical Properties

Notes:

- The sulfonate group in the target compound likely enhances aqueous solubility compared to non-sulfonated analogs like 2-amino-5-chloropyridine .

- The acetylamino group may raise the melting point relative to amino-substituted derivatives due to increased molecular rigidity .

Stability and Degradation

- Sulfonate Stability : Benzenesulfonate groups are generally resistant to hydrolysis, suggesting the target compound may exhibit greater stability than ester-linked analogs .

Biological Activity

2-(Acetylamino)-5-chlorobenzenesulfonate pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological interactions, and relevant research findings.

The compound has the following characteristics:

- Molecular Formula : C₈H₈ClN₁O₄S

- Appearance : White to off-white solid

- Melting Point : 108 to 113 °C

The structure includes a chlorobenzenesulfonate moiety and an acetylamino group, which contribute to its reactivity and solubility due to the presence of a pyridine ring.

Biological Activity Overview

Research indicates that 2-(Acetylamino)-5-chlorobenzenesulfonate pyridine exhibits various biological activities, including potential antimicrobial and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes.

- Enzyme Interaction : Preliminary studies suggest that the compound may influence enzyme activity or bind to specific receptors, which could lead to pharmacological effects. However, detailed investigations are required to fully elucidate these interactions.

- Antimicrobial Properties : The compound has been evaluated for its potential as an intermediate in synthesizing bioactive compounds aimed at targeting specific biological pathways.

- Anti-inflammatory Effects : Derivatives of this compound have shown promise in reducing inflammation, making them candidates for further pharmacological studies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | Potential to reduce inflammation in cellular models | |

| Enzyme modulation | May influence specific enzyme activities |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of 2-(Acetylamino)-5-chlorobenzenesulfonate pyridine, various strains of bacteria were tested for susceptibility. The results indicated that certain concentrations of the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent against infections.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| E. coli | 50 µg/mL | Significant inhibition |

| S. aureus | 25 µg/mL | Moderate inhibition |

| P. aeruginosa | 100 µg/mL | Minimal inhibition |

Structural Comparisons

Several compounds share structural similarities with 2-(Acetylamino)-5-chlorobenzenesulfonate pyridine, which may provide insights into its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Acetamido-5-chlorobenzenesulfonic Acid | C₈H₈ClN₁O₄S | Used in dye synthesis |

| Sodium 2-acetamido-5-chlorobenzenesulphonate | C₈H₇ClN₁O₄S·Na | Increased solubility |

| 4-Acetylaminobenzenesulfonic Acid | C₈H₉N₁O₄S | Different position of acetyl group |

Q & A

Q. What are the optimal synthetic routes for 2-(Acetylamino)-5-chlorobenzenesulfonate Pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and acetylation steps. A validated approach includes:

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

Q. What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the acetyl group in humid conditions (t₁/₂ = 30 days at 40°C/75% RH) .

- Storage Recommendations:

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Q. How can byproduct formation during synthesis be minimized or characterized?

Methodological Answer:

Q. What advanced techniques elucidate its role in multi-component reactions?

Methodological Answer:

- Ugi Reaction Optimization:

- Mechanistic Insight: MALDI-TOF detects a tetrahedral intermediate, confirming sulfonate-assisted nucleophilic attack .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles?

Critical Evaluation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.